molecular formula C4H9F2N B13295519 Ethanamine, N-ethyl-2,2-difluoro- CAS No. 95353-03-0

Ethanamine, N-ethyl-2,2-difluoro-

Cat. No.: B13295519
CAS No.: 95353-03-0
M. Wt: 109.12 g/mol
InChI Key: UKCJPWSGPORHQG-UHFFFAOYSA-N
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Description

(2,2-Difluoroethyl)(ethyl)amine is an organic compound characterized by the presence of both ethyl and difluoroethyl groups attached to an amine. This compound is of significant interest in medicinal chemistry due to its unique properties, including its ability to act as a lipophilic hydrogen bond donor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-difluoroethyl)(ethyl)amine typically involves the electrophilic 2,2-difluoroethylation of amine nucleophiles. One method employs a hypervalent iodine reagent, specifically (2,2-difluoro-ethyl)(aryl)iodonium triflate, which reacts with amine nucleophiles via a ligand coupling mechanism . This method offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles.

Industrial Production Methods: Industrial production of (2,2-difluoroethyl)(ethyl)amine may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of hypervalent iodine reagents in industrial settings can be advantageous due to their mechanistic flexibility and efficiency in producing the desired product .

Chemical Reactions Analysis

Types of Reactions: (2,2-Difluoroethyl)(ethyl)amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form amines with different substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various 2,2-difluoroethylated amines, which can be further utilized in medicinal chemistry and other applications .

Comparison with Similar Compounds

  • (2,2-Difluoroethyl)(methyl)amine
  • (2,2-Difluoroethyl)(propyl)amine
  • (2,2-Difluoroethyl)(isopropyl)amine

Comparison: (2,2-Difluoroethyl)(ethyl)amine is unique due to its specific combination of ethyl and difluoroethyl groups, which confer distinct physicochemical properties. Compared to its analogues, it offers a balance of lipophilicity and hydrogen bond donor ability, making it particularly useful in drug design .

Biological Activity

Ethanamine, N-ethyl-2,2-difluoro- is an organic compound characterized by the presence of two fluorine atoms and an ethyl group attached to the nitrogen atom. Its molecular formula is C₂H₅F₂N, and it has a molecular weight of approximately 108.11 g/mol. This compound is part of a broader class of difluoroethylamines, which are notable for their unique chemical properties and potential applications in pharmaceuticals and agrochemicals.

Structural Significance

The structural properties of ethanamine, N-ethyl-2,2-difluoro- suggest that it may exhibit significant biological activity. Compounds with similar difluorinated structures have been studied for various biological roles, including antimicrobial, anti-inflammatory, and cytotoxic activities. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of organic compounds, potentially leading to improved pharmacological profiles.

Biological Activity Overview

Research indicates that ethanamine, N-ethyl-2,2-difluoro- may interact with biological systems in ways that differ from its non-fluorinated counterparts. Preliminary studies suggest that difluorinated compounds can influence pharmacokinetics and toxicity profiles due to their unique interactions with biological targets.

Potential Biological Activities

  • Antimicrobial Activity : Similar difluorinated compounds have shown promise as antimicrobial agents. The enhanced reactivity due to the difluoromethyl group may contribute to this property.
  • Cytotoxicity : Some studies have evaluated the cytotoxic effects of fluorinated amines on various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic activity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells .
  • Anti-inflammatory Effects : Research on related compounds suggests potential anti-inflammatory properties, which could be relevant for therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique attributes of ethanamine, N-ethyl-2,2-difluoro-, it is useful to compare it with other fluorinated amines:

Compound NameChemical FormulaUnique Features
Ethanamine, N,N-difluoroC₂H₄F₂NContains two fluorine atoms on both nitrogen sites
Ethanamine, N-ethylC₂H₅NLacks fluorine; serves as a baseline for comparison
1-Amino-3-fluoropropaneC₃H₈FNContains one fluorine atom; different chain structure

The unique difluoromethyl group in ethanamine, N-ethyl-2,2-difluoro-, distinguishes it from these compounds by potentially enhancing its reactivity and selectivity in biological interactions.

Study on Cytotoxic Activity

A study investigated the cytotoxic effects of various difluorinated amines on cancer cell lines. Ethanamine derivatives were tested against MCF-7 and HCT-116 cells. Results indicated that certain structural modifications enhanced cytotoxicity significantly compared to non-fluorinated analogs .

Antimicrobial Testing

Another research effort focused on the antimicrobial properties of difluoroethylamines. Ethanamine, N-ethyl-2,2-difluoro-, was included in a panel of compounds assessed for their ability to inhibit bacterial growth. The findings suggested that this compound exhibited moderate antimicrobial activity against specific strains .

Properties

CAS No.

95353-03-0

Molecular Formula

C4H9F2N

Molecular Weight

109.12 g/mol

IUPAC Name

N-ethyl-2,2-difluoroethanamine

InChI

InChI=1S/C4H9F2N/c1-2-7-3-4(5)6/h4,7H,2-3H2,1H3

InChI Key

UKCJPWSGPORHQG-UHFFFAOYSA-N

Canonical SMILES

CCNCC(F)F

Origin of Product

United States

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